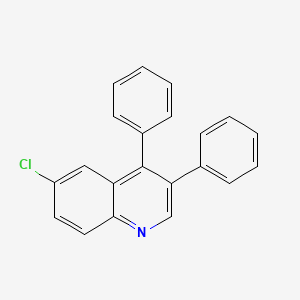
6-Chloro-3,4-diphenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,4-diphenylquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities The compound is characterized by a quinoline core substituted with a chlorine atom at the 6th position and phenyl groups at the 3rd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-diphenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an arylamine in the presence of a base.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. This method utilizes palladium catalysts and boron reagents to form carbon-carbon bonds, providing high yields and selectivity under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3,4-diphenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as chlorine, bromine, and nitric acid are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
6-Chloro-3,4-diphenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.
Medicine: It is investigated for its potential as an anticancer agent and as an inhibitor of specific enzymes.
Industry: The compound is used in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-diphenylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with DNA, leading to the disruption of cellular processes. The specific pathways involved depend on the biological context and the target organism .
Comparison with Similar Compounds
6-Chloro-2,4-diphenylquinoline: Similar structure but different substitution pattern, leading to distinct chemical properties.
3,4-Diphenylquinoline-2(1H)-one: Contains a carbonyl group at the 2nd position, which alters its reactivity and biological activity.
6-Chloro-2-dimethyl-4-phenylquinoline: Substituted with methyl groups, affecting its pharmacological profile
Uniqueness: 6-Chloro-3,4-diphenylquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, making it suitable for specific applications in drug development and materials science.
Properties
CAS No. |
61554-25-4 |
|---|---|
Molecular Formula |
C21H14ClN |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
6-chloro-3,4-diphenylquinoline |
InChI |
InChI=1S/C21H14ClN/c22-17-11-12-20-18(13-17)21(16-9-5-2-6-10-16)19(14-23-20)15-7-3-1-4-8-15/h1-14H |
InChI Key |
RWNXAALCIYCPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=C2C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol](/img/structure/B14591226.png)
![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)
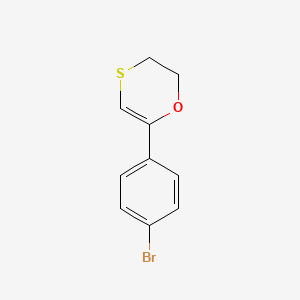
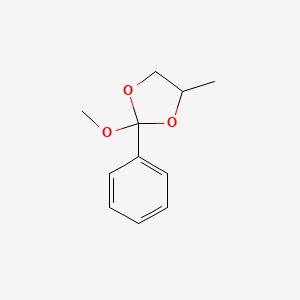
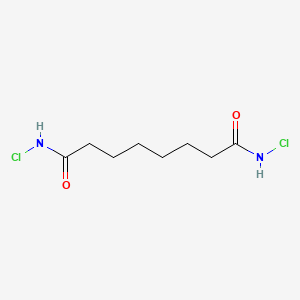

![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)
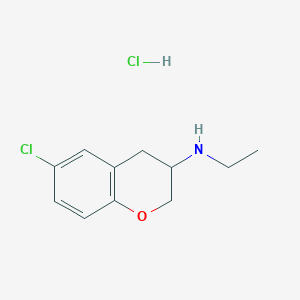
![Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane](/img/structure/B14591308.png)
![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)
